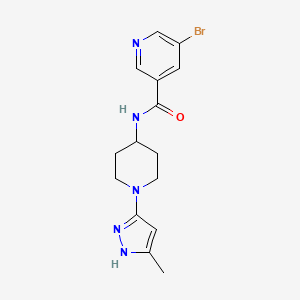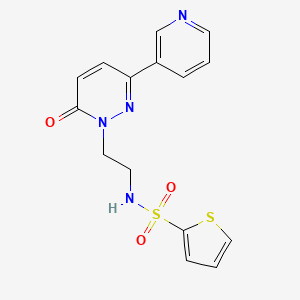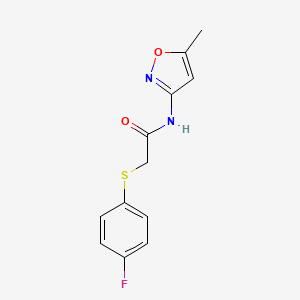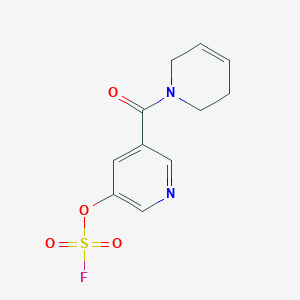![molecular formula C11H9ClN4O B2894933 1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 86671-88-7](/img/structure/B2894933.png)
1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Vue d'ensemble
Description
This compound is a type of quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives . All the title compounds were completely characterized via 1H NMR, 13C NMR, HRMS, and IR spectroscopic data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.67 and a molecular formula of C11H9ClN4O .Applications De Recherche Scientifique
Pharmacological Investigations
A range of novel compounds incorporating the triazoloquinazolinone structure have been synthesized and tested for their in vivo H1-antihistaminic activity. These compounds have been evaluated using guinea pigs, showing significant protection from histamine-induced bronchospasm. Specifically, certain derivatives have emerged as potent candidates for further development into new classes of H1-antihistamines due to their high efficacy and minimal sedative effects compared to standard treatments like chlorpheniramine maleate (Alagarsamy, Solomon, & Murugan, 2007), (Gobinath, Subramanian, & Alagarsamy, 2015).
Synthesis and Structural Applications
The compound's structure has facilitated the synthesis of various heterocyclic systems. For instance, the synthesis of triazoloquinazolinone derivatives has been explored for their potential as tubulin polymerization inhibitors and vascular disrupting agents, showcasing significant anticancer activity against a broad panel of cancer cell lines. This emphasizes the compound's utility in the development of new anticancer therapies (Driowya, Leclercq, & Vérones, 2016).
Moreover, triazoloquinazolinones have been utilized as synthons for creating polycondensed heterocycles, demonstrating the versatility of these compounds in synthesizing complex molecular architectures with potential pharmacological applications. These studies highlight the compound's role in advancing synthetic chemistry and drug discovery processes (Chernyshev, Pyatakov, & Sokolov, 2014).
Antimicrobial Efficacy
Some derivatives of 1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have been synthesized and tested for their antimicrobial effects. These studies have revealed the potential of such compounds to act against a variety of bacterial and fungal pathogens, thus underscoring the compound's relevance in the search for new antimicrobial agents. This includes significant activity against gram-negative and gram-positive bacteria, as well as fungi, indicating a broad spectrum of action that could be pivotal in addressing antibiotic resistance (Pandey, Singh, & Kumar Singh, 2009).
Orientations Futures
The development of new, more effective, and environment-friendly antimicrobial agents remains an extremely pressing task facing agricultural chemists . This compound, being part of a series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives, could potentially be part of this development, especially considering the increasing resistance of plant pathogens to the currently utilized antimicrobial agents in agriculture .
Mécanisme D'action
Target of Action
Triazole compounds, which are structurally similar, are known to bind with a variety of enzymes and receptors in the biological system . For instance, some triazoloquinazoline derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s suggested that triazoloquinazoline derivatives might bind to their targets, leading to changes in the target’s function . For instance, some triazoloquinazoline derivatives have been found to inhibit CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given the potential inhibition of cdk2, it can be inferred that the compound may affect cell cycle-related pathways .
Pharmacokinetics
Triazole compounds are known to have good binding capabilities in the biological system, which may suggest good bioavailability .
Result of Action
Given the potential inhibition of cdk2, it can be inferred that the compound may affect cell cycle progression and potentially induce apoptosis .
Action Environment
It’s known that multiple factors can influence the adsorption of organic inhibitors on a metal surface, such as the inhibitor type, the surface charge of the metal, the nature of the corrosive environment, and the interaction between the metal surface and the inhibitor .
Propriétés
IUPAC Name |
1-(chloromethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-15-10(17)7-4-2-3-5-8(7)16-9(6-12)13-14-11(15)16/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHVBXJEWGACEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324704 | |
| Record name | 1-(chloromethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86671-88-7 | |
| Record name | 1-(chloromethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2894852.png)

![Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2894855.png)
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2894857.png)
![N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2894859.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2894863.png)


![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)


![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)
